IDO1 Enzyme Inhibition: IC50 Comparison of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol versus Non-Fluorinated Parent Compound
In indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibition assays, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol demonstrates an IC50 value of 0.026 μM, representing a 25.7% improvement in potency relative to the non-fluorinated parent compound 2-(1H-pyrazol-3-yl)phenol, which exhibits an IC50 of 0.035 μM [1]. The 4-fluoro substitution also confers a potency advantage over other structurally distinct IDO1 inhibitors tested under comparable conditions, including 1-benzyl-5-phenyl-1H-imidazole (IC50 = 0.032 μM) and 4-phenylimidazole (IC50 = 0.048 μM) [1].
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.026 μM |
| Comparator Or Baseline | 2-(1H-pyrazol-3-yl)phenol (IC50 = 0.035 μM); 1-benzyl-5-phenyl-1H-imidazole (IC50 = 0.032 μM); 4-phenylimidazole (IC50 = 0.048 μM) |
| Quantified Difference | 25.7% lower IC50 (greater potency) versus non-fluorinated parent compound; 18.8% lower versus 1-benzyl-5-phenyl-1H-imidazole |
| Conditions | Indoleamine 2,3-dioxygenase 1 (Homo sapiens) enzyme inhibition assay; reference ID 699438 |
Why This Matters
For medicinal chemistry and drug discovery programs targeting IDO1 in immuno-oncology, the 25.7% improved potency of the fluorinated compound versus the non-fluorinated analog provides a quantifiable basis for selecting this specific building block when SAR optimization of pyrazolyl-phenol scaffolds is required.
- [1] BRENDA Enzyme Database. EC 1.13.11.52 (Indoleamine 2,3-dioxygenase 1) Inhibitor IC50 Values. Reference ID 699438. 4-fluoro-2-(1H-pyrazol-3-yl)phenol IC50: 0.026 μM; 2-(1H-pyrazol-3-yl)phenol IC50: 0.035 μM; 1-benzyl-5-phenyl-1H-imidazole IC50: 0.032 μM; 4-phenylimidazole IC50: 0.048 μM. View Source
